molecular formula C16H21F2NO3S B2955616 6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097911-39-0

6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2955616
CAS No.: 2097911-39-0
M. Wt: 345.4
InChI Key: MRLSYHUVPHRBAK-UHFFFAOYSA-N
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Description

6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[25]octane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[25]octane typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques are being explored to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acids, while reduction reactions can produce the corresponding alcohols or amines.

Scientific Research Applications

6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluoro groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is unique due to its combination of a spirocyclic core with sulfonyl and difluoro substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-(4-ethoxy-3-methylphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3S/c1-3-22-14-5-4-13(10-12(14)2)23(20,21)19-8-6-15(7-9-19)11-16(15,17)18/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLSYHUVPHRBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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